(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline
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Overview
Description
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is a chiral compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl bromide and L-proline.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between 4-bromobenzyl bromide and L-proline.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the proline derivative can interact with active sites or allosteric sites of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a bromophenyl group, used in various medicinal applications.
Uniqueness
(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline is unique due to its chiral nature and the presence of both a bromophenyl group and a proline derivative. This combination of structural features makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
634615-76-2 |
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Molecular Formula |
C12H14BrNO3 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
(2S,4R)-2-[(4-bromophenyl)methyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-9-3-1-8(2-4-9)5-12(11(16)17)6-10(15)7-14-12/h1-4,10,14-15H,5-7H2,(H,16,17)/t10-,12+/m1/s1 |
InChI Key |
VMYWEQFJZCICDA-PWSUYJOCSA-N |
Isomeric SMILES |
C1[C@H](CN[C@]1(CC2=CC=C(C=C2)Br)C(=O)O)O |
Canonical SMILES |
C1C(CNC1(CC2=CC=C(C=C2)Br)C(=O)O)O |
Origin of Product |
United States |
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